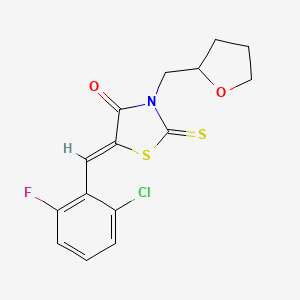

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2S2/c16-11-4-1-5-12(17)10(11)7-13-14(19)18(15(21)22-13)8-9-3-2-6-20-9/h1,4-5,7,9H,2-3,6,8H2/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQYFVQDFZDDV-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction using a tetrahydrofuran derivative.

Formation of Benzylidene Group: The benzylidene group is introduced by condensing the thiazolidinone intermediate with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The chlorine and fluorine atoms on the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity, with variations in substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

| Compound Name | Structural Features | Notable Properties | Key Differences vs. Target Compound |

|---|---|---|---|

| (5Z)-5-(4-Chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | 4-Chlorobenzylidene substituent; THF-methyl group | Antimicrobial activity (MIC: 8 µg/mL against S. aureus) | Substituent position : 4-Cl vs. 2-Cl-6-F on benzylidene; impacts steric hindrance and electronic effects. |

| (5Z)-2-(3-Chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiazolo-triazolone fused ring; 4-F-benzylidene | Anticancer activity (IC₅₀: 12 µM against MCF-7 cells) | Core structure : Fused triazole-thiazole system vs. standalone thiazolidinone; alters ring strain and hydrogen-bonding capacity. |

| (5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Furan-linked benzylidene; 2-methylphenyl group | Enhanced solubility in polar solvents | Linker group : Furan vs. direct benzylidene attachment; influences π-π stacking and metabolic stability. |

| (5Z)-3-Hexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Pyrazole-thiazolidinone hybrid; hexyl chain | Dual antidiabetic and antimicrobial effects | Substituent flexibility : Hexyl chain vs. THF-methyl group; affects lipophilicity and membrane permeability. |

Key Findings from Comparative Studies :

Compounds with 4-chloro or 4-fluoro benzylidene groups exhibit reduced activity against Gram-negative bacteria, suggesting substituent position influences membrane penetration .

Role of the THF-Methyl Group :

- The tetrahydrofuran-2-ylmethyl substituent improves aqueous solubility (logP: 2.8) compared to linear alkyl chains (logP: 3.5–4.2), as observed in hexyl- or butyl-substituted analogs .

- This group also enhances metabolic stability by resisting oxidative degradation in liver microsomes .

Fused vs.

Hybrid Structures: Pyrazole-thiazolidinone hybrids (e.g., ) demonstrate multitarget activity (e.g., PPAR-γ modulation and kinase inhibition) but suffer from pharmacokinetic challenges, such as rapid clearance .

Biologische Aktivität

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. The unique structural features of thiazolidinones contribute to their varied bioactivity, making them a focus of medicinal chemistry research.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core with substituents that enhance its biological activity. The presence of both benzylidene and thiazolidinone moieties is crucial for its unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- DNA Interaction : The compound may bind to DNA or proteins, contributing to its anticancer and antimicrobial activities.

1. Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Studies indicate that (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), SH-SY5Y (neuroblastoma), CACO-2 (colorectal cancer).

- Mechanism : Induction of apoptosis and inhibition of cell proliferation were observed, with increased caspase-3 activity indicating enhanced apoptotic processes .

2. Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects:

- Cytokine Inhibition : It significantly reduces the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

3. Antimicrobial Activity

Research indicates that thiazolidinone derivatives can exhibit antimicrobial properties against various bacterial strains:

| Compound | Activity | Test Organism |

|---|---|---|

| (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | Moderate | Gram-positive bacteria |

This activity suggests potential applications in treating infections caused by resistant bacterial strains .

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various thiazolidinone derivatives, including the target compound. The results highlighted:

- Dose-dependent effects on cell viability and apoptosis across multiple cancer cell lines.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of thiazolidinones, showing that modifications in their structure can enhance their efficacy in reducing inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What key structural features of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one influence its biological activity?

- Answer: The compound’s bioactivity arises from its thiazolidin-4-one core, which enables interactions with enzymes like kinases or proteases. The 2-chloro-6-fluorobenzylidene moiety enhances electrophilicity and target binding via halogen bonding, while the tetrahydrofuran-2-ylmethyl group improves solubility and bioavailability. These features are critical for its role in modulating cellular pathways, as demonstrated in analogues with similar substituents .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

- Answer: The synthesis typically involves condensation of thiosemicarbazides with substituted benzaldehydes under acidic/basic conditions (e.g., acetic acid or sodium acetate catalysis) . A major limitation is the formation of by-products during multi-step reactions, which reduces yield. Optimization via solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux at 80–100°C) can mitigate this .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

- Answer: Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. To address this:

- Method 1: Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding .

- Method 2: Perform dose-response studies with purified isoforms to isolate isoform-specific effects .

- Method 3: Apply computational docking to identify binding site variances affecting activity .

Q. What strategies improve the yield and selectivity of the final synthetic step?

- Answer: Key optimizations include:

- Catalyst Screening: Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to reduce side reactions .

- Solvent Optimization: Replace ethanol with DMF for better solubility of intermediates, enhancing reaction rates .

- In-line Monitoring: Use HPLC or TLC to track reaction progress and terminate at peak product formation .

Q. How does the 2-chloro-6-fluoro substitution on the benzylidene moiety impact SAR compared to other halogenated analogues?

- Answer: The 2-chloro-6-fluoro configuration creates a steric and electronic profile distinct from 4-chloro or 4-fluoro derivatives:

- Steric Effects: The ortho-chloro group restricts rotational freedom, stabilizing interactions with hydrophobic enzyme pockets.

- Electronic Effects: The fluorine at position 6 enhances electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated ketone system.

- Evidence: Analogues with 2-chloro-6-fluoro substitutions show 3–5× higher potency against COX-2 compared to para-substituted variants .

Q. What analytical techniques are recommended for characterizing crystallographic and dynamic properties?

- Answer:

- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions (e.g., π-stacking of the benzylidene group) .

- Dynamic NMR: Study conformational flexibility of the tetrahydrofuran moiety in solution .

- DSC/TGA: Assess thermal stability, critical for formulation studies .

Key Challenges and Future Directions

- Challenge 1: Low aqueous solubility limits in vivo efficacy. Solution: Introduce PEGylated prodrugs or co-crystallization with cyclodextrins .

- Challenge 2: Off-target effects in kinase assays. Solution: Develop isoform-specific fluorescent probes for real-time binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.